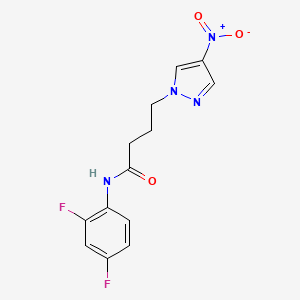![molecular formula C15H20N2O4S B3746537 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B3746537.png)
1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves processes for the preparation of 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one . These processes are simple, eco-friendly, cost-effective, reproducible, robust and are well amenable on an industrial scale .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C24H32N2O2 .Chemical Reactions Analysis
The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides . There are no literature precedents for the synthesis of this type of compounds and their reactions with sulfonyl azides have not been explored before .Scientific Research Applications
Antiviral Activity
The piperidin-4-one nucleus in this compound has been associated with antiviral properties . Researchers have explored its potential as an antiviral agent against specific viruses. Further studies are needed to elucidate its mechanism of action and efficacy.
Antitumor Properties
Compounds containing the piperidin-4-one core have shown promise as antitumor agents . Investigating the effects of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one on tumor cell lines could provide valuable insights into its therapeutic potential.
Central Nervous System (CNS) Stimulation
The piperidin-4-one scaffold has been linked to CNS stimulant activity . Researchers might explore whether this compound exhibits any stimulatory effects on neural pathways, neurotransmitters, or receptors.
Analgesic Properties
Given the diverse biological activities of related compounds, investigating the analgesic potential of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one could be valuable . Assessing its impact on pain pathways and nociception mechanisms is crucial.
Anticancer Research
The piperidin-4-one nucleus has been associated with anticancer properties . Researchers may explore the effects of this compound on cancer cell lines, tumor growth, and apoptosis pathways. Its potential as an adjunct to existing therapies warrants investigation.
Antimicrobial Activity
Morpholine, a component of this compound, is widely used in synthesis due to its industrial applications . Investigating the antimicrobial effects of 1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one against bacteria, fungi, or other pathogens could be informative.
properties
IUPAC Name |
1-(3-methyl-4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-12-11-13(17-6-2-3-15(17)18)4-5-14(12)22(19,20)16-7-9-21-10-8-16/h4-5,11H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUXETXBHTWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746465.png)
![N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide](/img/structure/B3746467.png)
![N-[(2-methyl-4-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B3746469.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3746475.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3746476.png)



![methyl 4,5-dimethoxy-2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoate](/img/structure/B3746495.png)
![N-[2-(methylthio)phenyl]-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3746503.png)


![4-isopropyl-1,5-dimethyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3746544.png)
![methyl 2-[({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B3746559.png)